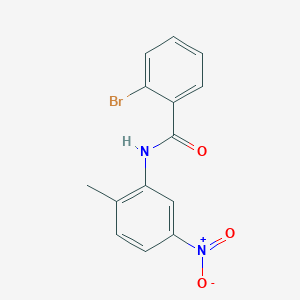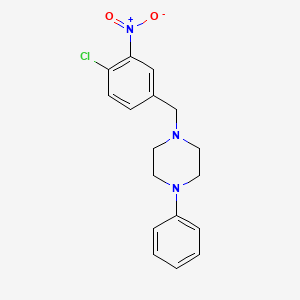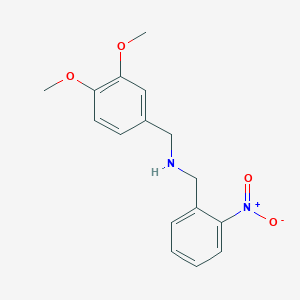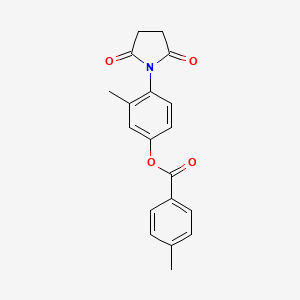![molecular formula C15H12IN3O4 B5835943 4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INCA-1 and is a potent inhibitor of the enzyme protein kinase C (PKC). The aim of
Mecanismo De Acción
INCA-1 is a potent inhibitor of the enzyme protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. INCA-1 inhibits the activity of PKC by binding to its regulatory domain. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
INCA-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) which is crucial for the growth and spread of cancer cells. INCA-1 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INCA-1 has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It is also readily available for purchase from several chemical suppliers. However, there are some limitations to its use in lab experiments. INCA-1 is a potent inhibitor of PKC which is involved in several signaling pathways. This makes it difficult to study the specific effects of INCA-1 on a particular pathway. INCA-1 is also a highly reactive compound which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the research on INCA-1. One of the major areas of research is the development of more potent and selective inhibitors of PKC. This will allow for the specific targeting of different PKC isoforms which are involved in different signaling pathways. Another area of research is the development of INCA-1 derivatives with improved pharmacokinetic properties. This will allow for the efficient delivery of INCA-1 to the target tissues. INCA-1 can also be used in combination with other drugs to enhance their effectiveness. Finally, the potential applications of INCA-1 in the treatment of neurological disorders need to be further explored.
Métodos De Síntesis
INCA-1 is synthesized by the reaction of 4-iodoaniline with 2-nitrobenzoyl chloride followed by reaction with ethyl 4-aminobenzoate. The resulting product is then reacted with 2,4-dinitrofluorobenzene to yield INCA-1. The synthesis method for INCA-1 is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
INCA-1 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. INCA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. INCA-1 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O4/c16-12-7-5-10(6-8-12)15(17)18-23-14(20)9-11-3-1-2-4-13(11)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSADKPUVWCVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=C(C=C2)I)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)




![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)